molecular formula C8H7N3S B093167 3-Phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-15-1

3-Phenyl-1,2,4-thiadiazol-5-amine

Cat. No. B093167
CAS RN: 17467-15-1
M. Wt: 177.23 g/mol
InChI Key: OYAHSBDYBOBAAQ-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The phenyl group attached to the thiadiazole ring contributes to the compound's unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazinecarbothioamide with carboxylic acids or their derivatives in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . Similarly, 3-phenyl-1,2,4-thiadiazol-5-amine and its derivatives can be synthesized through related methods, which may include the use of different starting materials and reaction conditions tailored to introduce the desired substituents onto the thiadiazole core.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various analytical techniques. For instance, the crystal structures of cocrystals and salts of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structures . These structural insights are valuable for understanding the molecular conformation and intermolecular interactions of 3-phenyl-1,2,4-thiadiazol-5-amine derivatives.

Chemical Reactions Analysis

Thiadiazole compounds participate in a variety of chemical reactions, which can be utilized to further modify their structure and properties. For example, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with phenacyl bromides and benzoylacetonitriles leads to the formation of triazolo-thiadiazine derivatives . These reactions highlight the reactivity of the amino and hydrazinyl groups in thiadiazole compounds, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the synthesis of poly(1,3,4-thiadiazole amine) from 2-(p-aminophenyl)-1,3,4-oxadiazoline-5-thione via a ring-opening process results in a thermally stable and semiconducting polymer with potential applications in electronic materials . Additionally, the antifungal activity of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives has been evaluated, demonstrating the influence of substituents on the biological activity of these compounds .

Scientific Research Applications

  • Synthesis of Heterocyclic Azo Dyes : 5-Phenyl-1,3,4-thiadiazole-2-amine, a closely related compound, has been synthesized and used to create a series of heterocyclic azo dyes. These dyes exhibit potential biological activity (Kumar et al., 2013).

  • X-ray and DFT Studies for Structural Analysis : Thiadiazole derivatives, including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized using X-ray and Density Functional Theory (DFT) studies, revealing insights into their molecular structures and stability (Dani et al., 2013).

  • Macroheterocyclic Compound Synthesis : The synthesis of macroheterocyclic compounds incorporating thiadiazole fragments has been achieved, providing new insights into the properties of these complex molecules (Berezina, 2018).

  • Anticancer Activity of Schiff Bases : Schiff bases containing 1,3,4-thiadiazole have been synthesized and shown to exhibit significant anticancer activity in studies involving Ehrlich’s Ascites carcinoma cells (Naskar et al., 2015).

  • Characterization of Metal Complexes : Novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized, opening up potential applications in coordination chemistry and materials science (Al-Amiery et al., 2009).

  • Antifungal Agent Development : Derivatives of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine have shown promising antifungal properties, comparable to the drug Flukanazole (Singh & Rana, 2011).

  • Antimicrobial and Antitubercular Agents : Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been synthesized and tested for their antitumor and antitubercular activities, showing significant efficacy in vitro (Sekhar et al., 2019).

Safety And Hazards

The compound has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

The future directions of 3-Phenyl-1,2,4-thiadiazol-5-amine research could involve further exploration of its biological activities and potential applications in medicinal chemistry. The compound’s mechanism of action, particularly its interaction with biological targets, could also be a focus of future research .

properties

IUPAC Name

3-phenyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHSBDYBOBAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066204
Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
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Molecular Weight

177.23 g/mol
Source PubChem
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Product Name

3-Phenyl-1,2,4-thiadiazol-5-amine

CAS RN

17467-15-1
Record name 3-Phenyl-1,2,4-thiadiazol-5-amine
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Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
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Record name 3-phenyl-1,2,4-thiadiazol-5-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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